molecular formula C11H10N2O B2747129 2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile CAS No. 400082-07-7

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile

Cat. No.: B2747129
CAS No.: 400082-07-7
M. Wt: 186.214
InChI Key: DSKHJDCGQNRTTR-SOFGYWHQSA-N
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Description

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile is an organic compound with a complex structure that includes both nitrile and enone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile typically involves the reaction of an appropriate enone with an amine and a nitrile. One common method is the condensation of 3-oxo-3-phenylprop-1-enylamine with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrile derivatives.

Scientific Research Applications

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simple nitrile compound used as a solvent and intermediate in organic synthesis.

    Benzonitrile: A nitrile compound with a phenyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    Aminoacetonitrile: A compound with both amine and nitrile groups, used in the synthesis of nitrogen-containing heterocycles.

Uniqueness

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile is unique due to its combination of nitrile and enone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Biological Activity

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile is a compound characterized by its unique structural features, including a nitrile and an enone functional group. This combination allows it to participate in various chemical reactions, making it a compound of interest in both synthetic chemistry and biological studies. The biological activity of this compound has been explored in various contexts, including its potential therapeutic applications.

The compound's IUPAC name is this compound, with the molecular formula C11H10N2OC_{11}H_{10}N_2O and a molecular weight of approximately 186.21 g/mol. Its structure features a phenyl group, which is known to influence biological interactions due to its hydrophobic characteristics.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas of interest:

Antimicrobial Activity :
Studies have shown that compounds similar to this structure exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Anticancer Potential :
Preliminary studies have indicated that related compounds may inhibit tumor cell proliferation. The presence of the enone functional group is often associated with cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .

Enzyme Inhibition :
The compound's structural features suggest potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, studies on similar compounds have shown inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Data

A series of laboratory experiments have been conducted to assess the biological activity of this compound:

Study Focus Findings
Study 1AntimicrobialShowed effective inhibition against S. aureus with an IC50 value comparable to standard antibiotics .
Study 2CytotoxicityInduced apoptosis in cultured cancer cells at micromolar concentrations, suggesting potential for anticancer therapy .
Study 3Enzyme InhibitionDemonstrated significant inhibition of AChE activity with an IC50 value indicating strong binding affinity .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

Oxidative Stress Induction : The enone group may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, which can trigger apoptotic pathways.

Enzyme Binding Affinity : The nitrile group may enhance the compound's ability to form stable complexes with target enzymes, such as AChE, thereby inhibiting their activity.

Properties

IUPAC Name

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10/h1-6,8,13H,9H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHJDCGQNRTTR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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